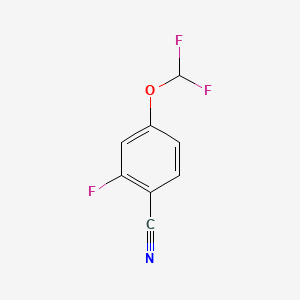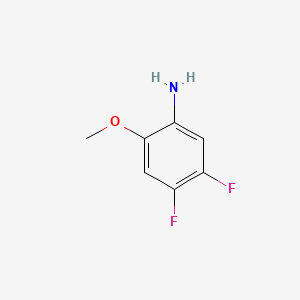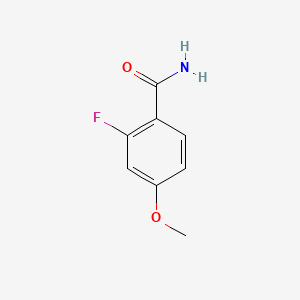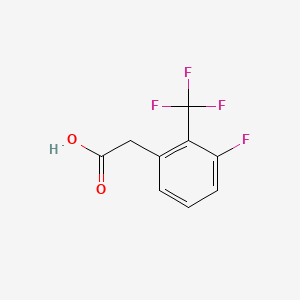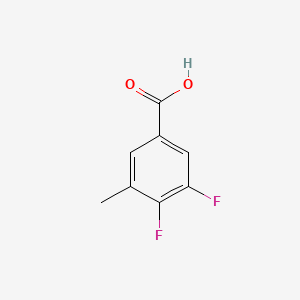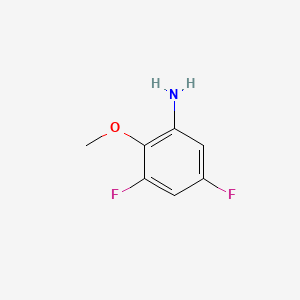
2,4-Dichloro-N-(2-methylbenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(2-methylbenzyl)aniline is an organic compound with the molecular formula C14H13Cl2N It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions and a 2-methylbenzyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-N-(2-methylbenzyl)aniline typically involves the reaction of 2,4-dichloroaniline with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
2,4-Dichloroaniline+2-Methylbenzyl chlorideBase, Solvent, Refluxthis compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the nitro group to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation Products: Benzyl alcohols, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4-Dichloro-N-(2-methylbenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(2-methylbenzyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the benzyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2,4-Dichloroaniline: Lacks the 2-methylbenzyl group, making it less bulky and potentially less selective in its interactions.
2-Methylbenzylamine: Lacks the chlorine atoms, which may reduce its reactivity in substitution reactions.
N-(2-Methylbenzyl)aniline: Lacks the chlorine atoms, affecting its overall chemical properties and reactivity.
Uniqueness: 2,4-Dichloro-N-(2-methylbenzyl)aniline is unique due to the presence of both chlorine atoms and the 2-methylbenzyl group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[(2-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-10-4-2-3-5-11(10)9-17-14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLMYBHYWHZBAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






